N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
This compound features a benzo[d]thiazole-2-carboxamide core substituted with a hydroxyethyl group bearing furan-2-yl and thiophen-2-yl moieties. Its molecular formula is C₁₈H₁₅N₂O₃S₂, with a molecular weight of 395.45 g/mol.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-16(17-20-12-5-1-2-6-13(12)25-17)19-11-18(22,14-7-3-9-23-14)15-8-4-10-24-15/h1-10,22H,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMRDIABSNHZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the furan and thiophene groups: This step involves the use of Grignard reagents or organolithium reagents to introduce the furan and thiophene moieties onto the benzo[d]thiazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety can undergo hydrolysis under acidic or basic conditions to yield benzo[d]thiazole-2-carboxylic acid and the corresponding amine derivative.
Mechanism : Nucleophilic attack on the carbonyl carbon by water or hydroxide ion, followed by cleavage of the C–N bond.
Electrophilic Aromatic Substitution (EAS) on Furan and Thiophene Rings
The electron-rich furan and thiophene rings undergo substitution reactions at positions activated by heteroatoms.
Key Insight : Thiophene typically reacts faster than furan due to sulfur’s polarizability .
Oxidation Reactions
The hydroxyl group and sulfur-containing rings are susceptible to oxidation.
Note : Over-oxidation of thiophene may lead to sulfone formation .
Reduction Reactions
The compound’s unsaturated bonds and heterocycles can be reduced selectively.
| Target Site | Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Benzo[d]thiazole ring | H₂/Pd-C | EtOH, 50 psi, 12h | Dihydrobenzo[d]thiazole derivative | |
| Thiophene ring | LiAlH₄ | THF, reflux, 8h | Tetrahydrothiophene analog |
Limitation : Reduction of the carboxamide group requires harsher conditions (e.g., BH₃·THF) .
Functionalization via Cross-Coupling Reactions
The benzo[d]thiazole core participates in palladium-catalyzed couplings.
Scope : Coupling occurs preferentially at the C6 position of the benzo[d]thiazole ring .
Cycloaddition and Heterocycle Formation
The hydroxyl and amine groups enable cyclization reactions.
Mechanism : Intramolecular dehydration or nucleophilic attack followed by cyclization.
Interaction with Biological Targets
While not a classical reaction, binding studies reveal reactivity-driven interactions:
Structural Basis : The thiophene and furan rings enhance π–π stacking with aromatic residues in enzymes .
Scientific Research Applications
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: Its unique structural properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its hydroxyethyl linker and dual furan/thiophene substituents. Below is a comparative analysis with structurally related derivatives:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Substituent Impact on Activity: Thiophene vs. Hydroxyethyl Group: The hydroxyl moiety may increase hydrogen-bonding capacity, improving solubility but possibly reducing metabolic stability compared to sulfonyl or alkyl groups .
Synthesis Efficiency :
- Compounds with bulky substituents (e.g., cycloheptyl in 3e ) exhibit lower yields (26–33%), while simpler derivatives (e.g., 4b ) achieve higher yields (57.5%). The target compound’s synthesis would likely require optimized coupling conditions (e.g., HATU/DIPEA ).
Biological Activity Trends: Nitrothiazole derivatives (e.g., compound 44 ) show strong antitubercular activity, while pyrazole-substituted analogs (e.g., ) exhibit moderate immunoproteasome inhibition. The target compound’s furan/thiophene combination may balance lipophilicity and polarity for CNS or antimicrobial applications.
Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that incorporates furan and thiophene rings, along with a benzo[d]thiazole moiety. This structure is significant in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique combination of heterocycles in its structure allows for diverse interactions with biological targets.
Chemical Structure and Properties
The compound's molecular formula is CHNOS, with a molecular weight of approximately 302.35 g/mol. The presence of the furan and thiophene rings contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 302.35 g/mol |
| Structural Features | Furan, Thiophene, Benzo[d]thiazole |
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives of thiazoles and thiophenes have shown significant activity against various bacterial strains. In particular, studies have demonstrated that compounds containing the benzo[d]thiazole moiety can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, an IC value of 23.30 ± 0.35 mM has been reported for certain thiazole derivatives against Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar thiazole structures have shown promising results in inhibiting cancer cell proliferation. For instance, one study reported IC values less than that of doxorubicin against various cancer cell lines . The mechanisms of action often involve apoptosis induction and inhibition of specific signaling pathways.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may also possess anti-inflammatory properties, potentially through the modulation of cytokine production or inhibition of inflammatory mediators. The presence of hydroxyl groups in its structure may enhance its ability to interact with inflammatory pathways.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
- Receptor Interaction : It can bind to specific receptors, altering cellular responses.
- Signal Transduction Modulation : It may affect signaling pathways related to inflammation or cell growth.
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Antimicrobial Study : A synthesized derivative was tested against E. coli and S. aureus, showing significant antibacterial activity comparable to standard antibiotics .
- Anticancer Research : A series of thiazole derivatives were evaluated for cytotoxicity against human cancer cell lines, revealing that modifications in the side chains significantly influenced their potency .
- Inflammation Model : In a murine model of inflammation, a related compound was shown to reduce edema significantly, indicating potential therapeutic applications in inflammatory diseases .
Q & A
Q. Data Reference :
| Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Amide coupling | 60–93 | Reflux in ethanol/THF, K₂CO₃ catalyst | |
| Hydroxylation | 72–87 | Oxidative conditions (e.g., H₂O₂/acid) |
How can spectroscopic techniques confirm the structural integrity of this compound?
Basic Research Question
Characterization requires a combination of:
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650–1680 cm⁻¹ for amides, C=S stretch at ~1260 cm⁻¹ for thiazole rings) .
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.5 ppm, furan protons at δ 6.2–7.0 ppm) and hydroxy group integration .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. Example Data :
| Technique | Key Peaks | Functional Group | Reference |
|---|---|---|---|
| FT-IR | 1656 cm⁻¹ | C=O (amide) | |
| ¹H NMR | δ 7.88–7.68 (m, Ar-H) | Benzothiazole ring |
What in vitro assays are suitable for evaluating its anti-inflammatory or anticancer activity?
Advanced Research Question
- Anti-inflammatory : Use LPS-induced RAW264.7 macrophage models to measure NO inhibition (IC₅₀ values) and cytokine (TNF-α, IL-6) suppression via ELISA .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare selectivity indices against normal cells (e.g., HEK-293) .
- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3, Bcl-2) or COX-1/2 inhibition assays .
Methodological Note : Include dose-response curves and replicate experiments (n ≥ 3) to ensure statistical validity .
How can contradictions in reported bioactivity data be resolved?
Advanced Research Question
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:
- Experimental design : Differences in cell lines, assay protocols, or compound purity.
- Structural analogs : Minor substituent changes (e.g., halogenation) significantly alter activity .
Q. Resolution Strategies :
Replicate studies : Use standardized protocols (e.g., NIH/NCATS guidelines) .
In silico validation : Molecular docking (AutoDock Vina) to compare binding affinities with COX-2 or kinase targets .
SAR analysis : Systematically modify substituents (e.g., replace thiophene with furan) to isolate pharmacophores .
What computational approaches predict this compound’s pharmacokinetic and toxicity profiles?
Advanced Research Question
- ADMET prediction : Use SwissADME or ProTox-II to assess solubility, bioavailability, and hepatotoxicity .
- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with COX-2 or EGFR) to evaluate binding stability .
- QSAR modeling : Corrogate electronic (e.g., logP, HOMO/LUMO) and steric descriptors with bioactivity data .
Q. Example Output :
| Parameter | Prediction | Tool | Reference |
|---|---|---|---|
| LogP | 3.2 ± 0.5 | SwissADME | |
| LD₅₀ (mg/kg) | 250 | ProTox-II |
How can the compound’s stability under physiological conditions be optimized?
Advanced Research Question
- pH stability : Conduct accelerated degradation studies in buffers (pH 1.2–7.4) with HPLC monitoring .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation .
- Formulation strategies : Encapsulate in PLGA nanoparticles or cyclodextrins to enhance half-life .
Q. Data Reference :
| Condition | Half-life (h) | Degradation Pathway | Reference |
|---|---|---|---|
| pH 7.4 | 12.3 | Hydrolysis | |
| Microsomes | 1.8 | CYP3A4 oxidation |
What strategies improve synthetic yield and scalability?
Advanced Research Question
- Catalyst optimization : Replace traditional bases (K₂CO₃) with organocatalysts (e.g., DMAP) to reduce side reactions .
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., amide coupling) .
- Green solvents : Substitute ethanol with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .
Q. Yield Improvement :
| Strategy | Yield Increase (%) | Reference |
|---|---|---|
| Flow reactor | +15 | |
| DMAP catalysis | +20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
